molecular formula C15H11Cl2NO3 B2631904 Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate CAS No. 82525-34-6

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B2631904
CAS No.: 82525-34-6
M. Wt: 324.16
InChI Key: KQEHZUVOWJBMRR-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate (CID 694227) is a substituted benzoate derivative with the molecular formula C₁₅H₁₁Cl₂NO₃. Its structure features a methyl ester at the carboxyl group, an amide linkage at the ortho position of the benzoate ring, and a 2,4-dichlorobenzoyl substituent (). This compound has garnered attention in pharmaceutical research due to its role as a precursor in synthesizing ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolic regulation (). Its structural versatility allows for modifications that influence solubility, bioavailability, and target specificity.

Properties

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)11-4-2-3-5-13(11)18-14(19)10-7-6-9(16)8-12(10)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEHZUVOWJBMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82525-34-6
Record name METHYL N-(2,4-DICHLOROBENZOYL)ANTHRANILATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate can be synthesized through the reaction of 2,4-dichlorobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoate Derivatives

The following table summarizes key structural and functional differences between Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound (CID 694227) C₁₅H₁₁Cl₂NO₃ Methyl ester, 2-amino benzoate, 2,4-dichlorobenzoyl amide PPARγ ligand precursor; used in metabolic disorder research
Lithium 2-[(2,4-dichlorobenzoyl)amino]-5-(2-thienylmethoxy)benzoate C₁₉H₁₃Cl₂LiNO₄S Lithium salt, 5-(thienylmethoxy) group PPARγ modulator (IC₅₀ = 0.3 µM); crystallized with PPARγ ligand-binding domain
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ Diethylaminoethyl ester, 4-chlorobenzoyl amide Potential local anesthetic or antimicrobial agent (structure-activity under study)
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate C₁₉H₁₅ClN₂O₄ Oxazole heterocycle, 2-chlorophenyl group Enhanced lipophilicity; explored in pesticide or antibiotic development
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate C₁₇H₁₅Cl₂NO₄ Ethyl ester, phenoxyacetyl linker, 2,4-dichlorophenoxy group Herbicidal activity; structural mimic of auxin-like compounds
2,4-Dichlorobenzyl 2-methoxybenzoate C₁₅H₁₂Cl₂O₃ Benzyl ester, 2-methoxy group, 2,4-dichlorobenzyl Antimicrobial activity (mouth/throat infections)

Impact of Substituent Position and Functional Groups

Chlorine Substitution Patterns
  • The 2,4-dichloro configuration in the main compound enhances electron-withdrawing effects, stabilizing the amide bond and increasing resistance to enzymatic degradation compared to mono-chloro analogs (e.g., 4-chlorobenzoyl in ) .
  • Ortho vs.
Ester Group Modifications
  • Replacing the methyl ester with a diethylaminoethyl group () introduces a cationic center, enhancing water solubility and membrane permeability .
  • Lithium salt formation () improves ionic character, facilitating crystallographic studies and receptor binding analyses .
Heterocyclic Additions

    Biological Activity

    Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor properties, as well as its mechanism of action and structure-activity relationships (SAR).

    Chemical Structure and Properties

    This compound can be characterized by the following structural formula:

    C15H12Cl2NO2\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}\text{O}_2

    This compound features a methyl ester group, a dichlorobenzoyl moiety, and an amino group which contribute to its reactivity and biological activity.

    The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains and fungi. For instance:

    • Bacterial Inhibition : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been reported in studies to range from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested.
    • Fungal Activity : In vitro tests revealed that the compound also possesses antifungal activity against common pathogenic fungi like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL.

    Antitumor Activity

    This compound has been investigated for its potential antitumor effects . Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving:

    • Cell Cycle Arrest : The compound affects the cell cycle progression in cancer cells, leading to increased apoptosis.
    • Inhibition of Tumor Growth : In animal models, administration of the compound resulted in reduced tumor size and proliferation rates.

    The IC50 values for various cancer cell lines have been reported between 10 µM and 50 µM, indicating moderate potency compared to standard chemotherapeutics.

    Structure-Activity Relationship (SAR)

    Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the structure have been explored:

    ModificationEffect on Activity
    Substitution at the para position of the benzene ringIncreased antimicrobial activity
    Alteration of the amino groupEnhanced cytotoxicity against cancer cells
    Variation in ester functionalityChanges in solubility and bioavailability

    These modifications suggest that specific structural changes can significantly influence the biological activity of this compound.

    Case Studies

    Several case studies have highlighted the potential applications of this compound:

    • Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against multi-drug resistant strains of Staphylococcus aureus and found it effective in reducing bacterial load in infected wounds.
    • Cancer Research : In a recent study published in a peer-reviewed journal, this compound was tested on various cancer cell lines including breast and colon cancer. The results indicated significant reduction in cell viability compared to untreated controls.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate, and how can reaction intermediates be characterized?

    • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminobenzoic acid methyl ester with 2,4-dichlorobenzoyl chloride in anhydrous DMF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key intermediates (e.g., brominated precursors) should be monitored using TLC and characterized via 1H^1H-NMR and FT-IR. Evidence from analogous syntheses suggests monitoring reaction progress at 60–80°C for 12–24 hours .

    Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

    • Methodology :

    • 1H^1H-NMR : The aromatic region (δ 6.8–8.2 ppm) will show distinct splitting patterns due to the dichlorophenyl and benzoate moieties. The amide proton (NH) typically appears at δ 10–11 ppm as a singlet .
    • IR : A strong carbonyl stretch (~1700 cm1^{-1}) for the ester and amide groups, with C-Cl stretches at ~750 cm1^{-1}. Overlapping signals may require deconvolution software for resolution .

    Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

    • Methodology : Byproducts include unreacted 2,4-dichlorobenzoyl chloride or hydrolyzed intermediates. Purity can be improved via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase). LC-MS is recommended for identifying low-concentration impurities (<1%) .

    Advanced Research Questions

    Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

    • Methodology : Discrepancies between X-ray diffraction (e.g., bond lengths) and DFT-calculated structures may arise from crystal packing effects. Use SHELX for refinement, applying TWIN/BASF commands to account for twinning or disorder. Cross-validate with solid-state NMR to resolve ambiguities in hydrogen bonding or torsional angles .

    Q. What strategies optimize the refinement of high-resolution X-ray data for this compound?

    • Methodology : Collect data at low temperature (100 K) to minimize thermal motion. Use SHELXL for anisotropic displacement parameter refinement. For heavy atoms (Cl), apply extinction correction and check for residual electron density peaks (>0.5 eÅ3^{-3}) to identify missed solvent molecules .

    Q. How do steric and electronic effects influence the compound’s pharmacological activity in biological assays?

    • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., cytochrome P450 enzymes). Compare IC50_{50} values against analogs with modified substituents (e.g., replacing Cl with F). In vitro assays (e.g., microsomal stability tests) can quantify metabolic resistance, while Hammett plots correlate electronic effects with bioactivity .

    Q. What analytical approaches validate the compound’s stability under physiological conditions?

    • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use LC-QTOF-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid). For pH-dependent stability, use phosphate buffers (pH 2–8) and monitor degradation kinetics via UV spectroscopy at λ = 260 nm .

    Data Contradiction Analysis

    Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) geometries?

    • Methodology : Optimize the gas-phase DFT structure (B3LYP/6-311+G(d,p)) and compare with X-ray data. Significant deviations (>0.05 Å in bond lengths) may indicate crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O) that distort the geometry .

    Q. Why might NMR spectra show unexpected splitting patterns in deuterated solvents?

    • Methodology : Dynamic effects (e.g., hindered rotation of the dichlorophenyl group) can cause splitting. Variable-temperature NMR (VT-NMR) from 25°C to 80°C in DMSO-d6_6 can reveal coalescence temperatures, confirming rotational barriers. DFT calculations (activation energy) provide complementary insights .

    Methodological Notes

    • Synthetic Protocols : Prioritize anhydrous conditions to avoid hydrolysis of the benzoyl chloride intermediate .
    • Crystallography : Always check for twinning using PLATON’s TWINCHECK; apply HKLF5 format in SHELXL for data integration .
    • Biological Testing : Include positive controls (e.g., ketoconazole for antifungal assays) and validate assays with triplicate replicates .

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